molecular formula C16H13Cl2N3O B4938041 N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide

Cat. No. B4938041
M. Wt: 334.2 g/mol
InChI Key: ODAGDJRNTYZRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide is a chemical compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential applications in various scientific fields due to its unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as topoisomerase and histone deacetylase. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. It also has some potential toxicity concerns, which need to be carefully evaluated before use in humans.

Future Directions

There are several potential future directions for research on N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antibacterial and antifungal agent. Additionally, further research is needed to fully elucidate the mechanism of action of N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide and to evaluate its potential toxicity in humans.

Synthesis Methods

The synthesis of N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide involves the reaction of 2,4-dichloroaniline with o-phenylenediamine in the presence of acetic acid to form 2-(2,4-dichlorophenyl)-1H-benzimidazole. This intermediate is then reacted with propionyl chloride in the presence of potassium carbonate to yield N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c1-2-15(22)19-10-4-6-13-14(8-10)21-16(20-13)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAGDJRNTYZRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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